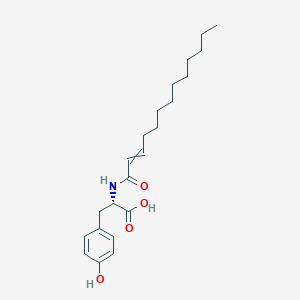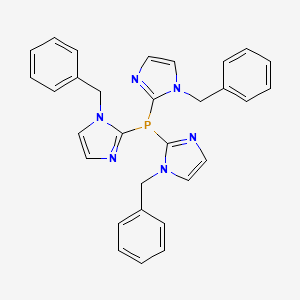
2-(Difluoromethylene)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .
科学研究应用
2-(Difluoromethylene)-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
相似化合物的比较
Similar Compounds
Difluoromethylene-containing compounds: These include other difluoromethylene derivatives such as difluoromethylene ketones and difluoromethylene alcohols.
Fluorinated dioxolanes: Compounds like 2-(Trifluoromethyl)-1,3-dioxolane share structural similarities but differ in the number and arrangement of fluorine atoms.
Uniqueness
2-(Difluoromethylene)-1,3-dioxolane is unique due to the specific placement of the difluoromethylene group within the dioxolane ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
533938-36-2 |
|---|---|
分子式 |
C4H4F2O2 |
分子量 |
122.07 g/mol |
IUPAC 名称 |
2-(difluoromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
InChI 键 |
PZHLTTQVJSSKCP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=C(F)F)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


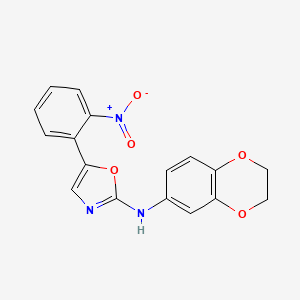
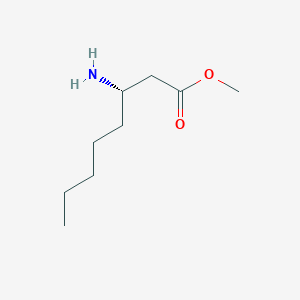
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
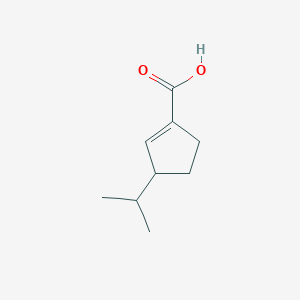
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
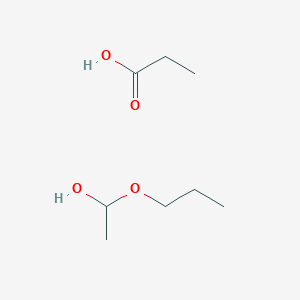
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
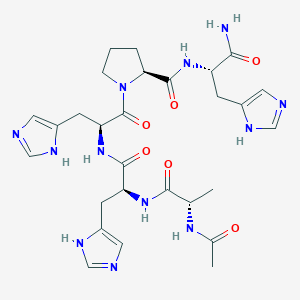
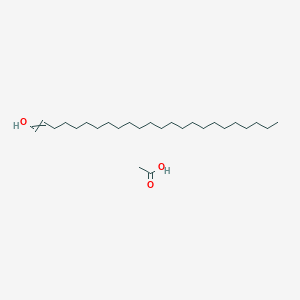
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
